2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring. It also has various substituents attached to this core, including a sulfanyl group and an acetamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfanyl group could potentially make the compound more polar and increase its solubility in polar solvents .Scientific Research Applications
Potential Research Applications
Drug Development and Pharmacokinetics
Compounds with complex structures such as 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide may be of interest in the development of new pharmaceuticals. Research in this area often focuses on understanding the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug) and pharmacodynamics (the effects of the drug on the body) of new chemical entities. Studies like those examining the pharmacokinetics of intravenous paracetamol in elderly patients (Liukas et al., 2011) provide insights into how age, sex, and genetic factors can influence drug metabolism and efficacy.
Toxicology and Safety Profiling
Before clinical application, it's crucial to assess the toxicological profile of new compounds to ensure safety. This involves studying potential toxic effects on various biological systems and identifying safe dosage ranges. The toxic effects of different substances, such as the investigation into sulfadiazine's therapeutic evaluation and toxic effects (Finland, Strauss, & Peterson, 1941), highlight the importance of comprehensive safety evaluations in drug development.
Mechanistic Studies
Understanding the mechanism of action is fundamental in the development and application of new drugs. This involves elucidating how a compound interacts with biological targets (e.g., proteins, enzymes) to produce therapeutic effects. Research into specific enzyme inhibitors, such as the study on long-term treatment with sulfhydryl angiotensin-converting enzyme inhibition (Napoli et al., 2008), showcases the detailed exploration of drug-target interactions and their implications for therapy.
Environmental and Occupational Health
Complex chemical compounds also find applications in studies aimed at understanding environmental and occupational exposures to harmful substances. For instance, research into the presence of carcinogenic heterocyclic amines in the urine of individuals consuming normal diets versus those on parenteral alimentation (Ushiyama et al., 1991) illustrates how everyday exposure to certain chemicals can be monitored and assessed for health risks.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-10-15(2)12-17(11-14)26-22(28)21-19(8-9-29-21)25-23(26)30-13-20(27)24-18-7-5-4-6-16(18)3/h4-12H,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQLKDAFPBEDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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